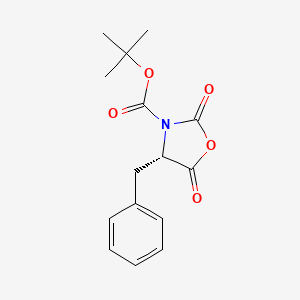

Boc-phe-N-carboxyanhydride

Description

Historical Context of N-Carboxyanhydrides (NCAs) in Polymer Science

The journey of N-Carboxyanhydrides, also known as Leuchs' anhydrides, began in 1906 with the seminal work of Hermann Leuchs. mdpi.com These heterocyclic organic compounds are derived from amino acids and are typically white, moisture-reactive solids. mdpi.com Leuchs first synthesized NCAs by heating N-ethoxycarbonyl or N-methoxycarbonyl amino acid chlorides under vacuum. mdpi.com This method, however, required relatively high temperatures which could lead to the decomposition of some NCAs. mdpi.com

A more direct and widely adopted method, known as the Fuchs-Farthing route, was later developed. This approach involves the direct reaction of free amino acids with phosgene (B1210022) or its safer solid trimer, triphosgene. mdpi.comgoogle.com The synthesis of NCAs marked a pivotal moment in polymer science, as it provided a highly efficient route to produce polypeptides through ring-opening polymerization (ROP). illinois.edu The ROP of NCAs is a versatile method that allows for the creation of high molecular weight polypeptides with a broad range of useful physical properties. illinois.edu

Significance of α-Amino Acid N-Carboxyanhydrides as Monomeric Precursors for Polypeptides

α-Amino acid N-carboxyanhydrides are the primary building blocks for the synthesis of a wide array of synthetic polypeptides. acs.org These synthetic polypeptides are of great interest due to their structural similarity to natural proteins, which imparts properties like biocompatibility and biodegradability. chemsrc.com This makes them highly suitable for a variety of biomedical applications, including drug delivery, gene therapy, tissue engineering, and as antimicrobial agents. acs.orgsigmaaldrich.com

The ring-opening polymerization of NCAs is the most common method for producing these synthetic polypeptides. chemsrc.com This process can be initiated by various nucleophiles, with primary amines being a common choice, leading to what is known as the "amine mechanism". mdpi.com The use of ROP allows for the synthesis of homopolymers, random copolymers, and block copolymers with controlled molecular weights and, in many cases, narrow molecular weight distributions. nih.gov The ability to create complex polypeptide architectures with specific functionalities is a direct result of the versatile chemistry of NCA monomers. mdpi.com

Rationalization for the Focus on Boc-phe-N-Carboxyanhydride in Research

The specific focus on this compound in polypeptide research stems from a combination of factors related to its chemical structure and the properties it imparts to the resulting polymers. The "Boc" group (tert-butoxycarbonyl) is an acid-labile protecting group for the amine functionality of the amino acid. sigmaaldrich.com The use of this protecting group is crucial as it prevents unwanted side reactions during the polymerization of the NCA, allowing for a more controlled synthesis of the polypeptide chain. sigmaaldrich.com

Phenylalanine, with its bulky and hydrophobic benzyl (B1604629) side group, provides unique characteristics to the resulting polypeptide. Poly(phenylalanine) segments can induce self-assembly into defined secondary structures, such as β-sheets, due to π-π stacking interactions between the aromatic rings. mdpi.com This property is highly valuable in the design of materials with specific nanostructures. Furthermore, the incorporation of phenylalanine can significantly influence the solubility and thermal properties of the final polymer.

This compound is frequently used in the synthesis of block copolymers, where it is combined with other monomers to create amphiphilic structures. For instance, it has been used to synthesize poly(L-lactide)-b-poly(L-phenylalanine) copolymers, which are of interest for their self-assembly properties and potential in biomedical applications. The ability to deprotect the Boc group after polymerization provides a reactive amine group that can be further functionalized, adding another layer of versatility to this important monomer.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its polymerization.

Table 1: Physicochemical Properties of Phenylalanine-Based NCAs

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |

| L-Phenylalanine N-carboxyanhydride | 14825-82-2 | 191.19 | Not specified |

| Boc-L-phenylalanine | 13734-34-4 | 265.30 | 85-87 |

| This compound | 142955-51-9 | 291.30 | Not specified |

Note: Data for this compound is for the protected NCA, while Boc-L-phenylalanine is the protected amino acid precursor. Data for the unprotected L-phenylalanine NCA is also provided for comparison. Specific melting point data for the NCAs can vary based on purity and measurement conditions. sigmaaldrich.com

Table 2: Representative Research Findings on the Polymerization of Phenylalanine NCAs

| Initiator/Catalyst | Solvent | Temperature (°C) | Resulting Polymer | Molecular Weight (Mn, g/mol ) | Polydispersity (Đ) |

| Amino-functionalized polylactide | CH₂Cl₂/DMF | Not specified | PLLA-b-PPhe | ~2800 (for deprotected PLLA) | Not specified |

| n-Hexylamine | DMF | Room Temp | Poly(L-phenylalanine) | Low (due to precipitation) | Broad |

This table provides examples of polymerization conditions and outcomes for phenylalanine-containing NCAs. The properties of the resulting polymers are highly dependent on the specific reaction conditions. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (4S)-4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-15(2,3)21-14(19)16-11(12(17)20-13(16)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGBEMRROYABSH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501144371 | |

| Record name | 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142955-51-9 | |

| Record name | 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142955-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ter-Butyloxycarbonyl-L-Phenylalanine N-carboxy anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boc Phe N Carboxyanhydride Monomers

Conventional Phosgene-Based Synthesis Routes

The use of phosgene (B1210022) and its surrogates represents the traditional and most established method for synthesizing α-amino acid N-carboxyanhydrides.

The Fuchs-Farthing method is a widely employed synthetic strategy for producing pure N-carboxyanhydride monomers with good yield and no racemization. nih.govmdpi.com This approach involves the direct phosgenation of free α-amino acids, such as L-phenylalanine, which are unprotected at the N-terminus. mdpi.comgoogle.com The mechanism proceeds through the formation of an N-chloroformyl amino acid intermediate, which then undergoes cyclization with the elimination of a second molecule of hydrogen chloride (HCl) to form the final NCA product. google.com A key challenge in this method is the generation of two equivalents of HCl for every molecule of NCA produced. google.com This byproduct can initiate the degradation and unwanted polymerization of the sensitive NCA monomer. nih.gov

Impurities often found in NCAs prepared by the Fuchs-Farthing method include N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides. nih.govmdpi.com The effective removal of these impurities and the residual HCl is critical, as their acidic or nucleophilic nature can interfere with subsequent polymerization steps. nih.gov

Due to the extreme toxicity and hazardous nature of gaseous phosgene, safer solid or liquid surrogates have been developed and are frequently used in laboratory-scale syntheses. nih.govkobe-u.ac.jp Bis(trichloromethyl)carbonate, commonly known as triphosgene, is a stable, solid compound that serves as a preferred phosgene substitute. nih.govacs.org Triphosgene allows for the in situ generation of phosgene within the reaction solution upon reaction with nucleophiles. nih.govacs.org When an α-amino acid is treated with triphosgene, it typically yields a mixture of the corresponding NCA and its HCl salt. nih.govacs.org The reaction is often accelerated by the presence of an organic base. nih.govacs.org

Diphosgene has also been used as a substitute for gaseous phosgene in the synthesis of NCAs. mdpi.com However, reactions involving diphosgene often require higher temperatures (40-50°C) for its thermal decomposition into phosgene compared to the conventional Fuchs-Farthing method. google.com

The hydrogen chloride generated during phosgenation reactions is detrimental, as it can catalyze the decomposition of the NCA ring. nih.govchemrxiv.org To mitigate this issue, HCl scavengers are often incorporated into the reaction mixture. These additives neutralize the acid as it is formed, thereby preventing side reactions and enhancing the stability, yield, and purity of the final NCA monomer. chemrxiv.orgpmcisochem.fr

Epoxides, such as propylene (B89431) oxide (PO) and epichlorohydrin (B41342) (ECH), have been identified as highly efficient and ultra-fast HCl scavengers. chemrxiv.org They effectively remove both protons and chloride ions at relatively low temperatures. chemrxiv.org The use of these epoxides has enabled robust and moisture-tolerant NCA synthesis, even in an open-flask setup, by preventing the acid-catalyzed decomposition that would otherwise be accelerated in the presence of water. chemrxiv.org Other non-basic scavengers, such as α-pinene and limonene, have also proven effective in preventing the formation of by-products. nih.govgoogle.compmcisochem.fr

Table 1: Effect of HCl Scavengers and Conditions on NCA Synthesis

| Starting Material | Phosgenating Agent | HCl Scavenger | Key Finding | Reference |

|---|---|---|---|---|

| L-Alanine | Phosgene | Propylene Oxide (PO) | DFT calculations showed that the epoxide could lower the energy barrier of the phosgenation reaction by 2.9 kcal/mol. | chemrxiv.org |

| Bn-Glu-OH | Triphosgene | Propylene Oxide (PO) | Allowed for complete, rapid conversion (< 3 min) at room temperature. | chemrxiv.org |

| L-Leucine | Phosgene | Pinene / Limonene | Demonstrated to be effective in preventing by-product formation. | nih.govpmcisochem.fr |

| γ-Benzyl L-Glutamate | Diphosgene | Limonene | Incorporated into the reaction to scavenge HCl and prevent NCA self-degradation. | google.com |

Phosgene-Free and Greener Synthetic Approaches

Growing concerns over the toxicity of phosgene have spurred the development of alternative, safer, and more environmentally benign synthetic routes to NCAs.

Phosgene-free methods for NCA synthesis often involve the cyclization of N-protected α-amino acids. nih.gov One common approach starts with Boc-protected α-amino acids, such as N-Boc-L-phenylalanine. acs.org A simple and halogen-free method involves reacting the Boc-protected amino acid with n-propylphosphonic anhydride (B1165640) (T3P®). This process yields the corresponding NCA derivative in good purity and yield, with no detectable epimerization, and generates non-toxic, easily removable byproducts. acs.org

The original method developed by Leuchs, which predates the Fuchs-Farthing approach, also falls under this category. It involves the thermal cyclization of an N-ethoxycarbonyl or N-methoxycarbonyl amino acid chloride in a vacuum at 50-70 °C. wikipedia.org However, the elevated temperatures required for this cyclization can lead to the decomposition of some NCAs. wikipedia.org Other phosgene-free strategies have utilized reagents like di-tert-butyltricarbonate or diphenyl carbonate. nih.govpmcisochem.fr

A novel and greener approach to NCA synthesis is the in situ photo-on-demand phosgenation using chloroform (B151607) (CHCl₃) as a phosgene source. nih.govkobe-u.ac.jpacs.org This method is advantageous due to the low cost and relative safety of chloroform compared to phosgene or triphosgene. acs.orgkobe-u.ac.jp The reaction involves the photo-irradiation of a solution of an amino acid in a mixture of chloroform and an organic solvent, typically under oxygen bubbling. nih.govacs.org The light initiates the photochemical oxidation of chloroform to generate phosgene directly in the reaction vessel. kobe-u.ac.jp

For the synthesis of Phe-NCA, researchers found that suspending L-phenylalanine in pure chloroform and irradiating the mixture was not sufficient. acs.org However, the addition of acetonitrile (B52724) (CH₃CN) as a co-solvent significantly improved the reaction. kobe-u.ac.jpacs.org Elevating the temperature to 70 °C in a chloroform/acetonitrile mixture resulted in a near-quantitative yield of the NCA. acs.org The generated HCl can be trapped using organic bases or managed by the reaction conditions. acs.org This method provides a safe, convenient, and light-controlled synthesis of NCAs on a gram scale. acs.orgkobe-u.ac.jp

Table 2: Optimization of Photo-On-Demand Synthesis for L-Phe-NCA

| Entry | Solvent (CHCl₃:CH₃CN v/v) | Temperature (°C) | Additive | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1B | 1:0 (pure CHCl₃) | 60 | None | 23 | acs.org |

| 1E | 1:1 | 60 | None | 48 | acs.org |

| 1F | 1:1 | 70 | None | >99 | acs.org |

| 1I | 1:1 | 70 | None (starting from L-Phe·HCl) | 70 | nih.govacs.org |

Application of N-Phenoxycarbonyl Amino Acid (NPCA) Precursors

A significant challenge in polypeptide synthesis is the moisture and heat sensitivity of NCA monomers, which can lead to uncontrolled polymerization and side reactions. researchgate.netnih.gov To address this, the use of N-phenoxycarbonyl-functionalized α-amino acid (NPCA) precursors has emerged as a valuable strategy. researchgate.netnih.gov These precursors are more stable and easier to handle than the corresponding NCAs. researchgate.net

The synthesis of polypeptides can be achieved by the in situ generation of NCAs from NPCA precursors at elevated temperatures, which are then promptly polymerized. researchgate.netnih.gov This "monomer-starved" condition minimizes the concentration of the reactive NCA at any given time, thereby reducing undesirable side reactions. nih.gov It has been demonstrated that using primary amine hydrochloride as an initiator for the polymerization of NPCA precursors proceeds predominantly through the normal amine mechanism (NAM), affording well-defined polypeptides with high fidelity of the terminal functionalities and narrow molecular weight distributions. researchgate.netnih.govchinesechemsoc.org This method has proven robust, even allowing for successful polymerization under open-vessel conditions. nih.gov

The NPCA derivatives themselves can be prepared by reacting the α-amino acid with phenyl chloroformate or diphenyl carbonate. nih.gov However, these methods can sometimes result in prolonged reaction times and lower yields, particularly with acid-labile functional groups. nih.gov

Synthesis via Coupling Reagents (e.g., T3P) from Boc-Protected Amino Acids

An alternative approach to synthesizing NCAs involves the cyclization of N-protected amino acids using coupling reagents. Propanephosphonic acid anhydride (T3P®) has been identified as an effective reagent for this transformation. rsc.orgresearchgate.net The reaction of Boc-protected amino acids with T3P® facilitates the intramolecular condensation to form the corresponding NCA. acs.org This method is considered advantageous due to its safety, ease of operation, and the generation of non-toxic, easily removable byproducts. researchgate.netacs.org

The synthesis of NCAs from Boc-protected amino acids using T3P® has been shown to produce the desired monomers in good yield and purity, with no detectable epimerization. acs.org The process is scalable and does not require specialized equipment. acs.org Other phosphorus-based reagents have been investigated, but T3P® has demonstrated superior selectivity for NCA formation over the formation of amino acid dimers. rsc.org The mechanism is believed to involve the activation of both the carboxylic acid and the carbamate (B1207046) moieties of the Boc-amino acid by T3P®, followed by ring closure to yield the NCA. rsc.org

Table 1: Comparison of Synthetic Methods for Boc-phe-NCA

| Method | Precursor | Reagents | Key Advantages |

|---|---|---|---|

| NPCA Method | N-Phenoxycarbonyl-L-phenylalanine | Heat, Primary Amine Hydrochloride | Stable precursor, controlled polymerization, high-fidelity products. researchgate.netnih.gov |

| T3P® Coupling | Boc-L-phenylalanine | T3P®, Base (e.g., DIPEA) | High yield and purity, no racemization, safe byproducts. rsc.orgacs.org |

Purification Strategies for Boc-phe-N-Carboxyanhydride Monomers

The purity of NCA monomers is paramount for achieving controlled ring-opening polymerization and synthesizing well-defined polypeptides. illinois.edu Impurities can act as unwanted initiators or terminating agents, leading to polymers with broad molecular weight distributions or undesired structures. illinois.edunih.gov

Recrystallization and Washing Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds and is widely applied to NCA monomers. acs.orgnih.gov The process involves dissolving the crude NCA product in a suitable hot solvent or solvent mixture and allowing it to cool, whereupon the purified NCA crystallizes out, leaving impurities behind in the mother liquor.

Commonly used solvent systems for the recrystallization of Boc-phe-NCA and other NCAs include mixtures of a good solvent (in which the NCA is soluble) and a poor solvent (in which it is less soluble). Examples of such systems include:

Ethyl acetate (B1210297) and hexane (B92381) google.com

Diethyl ether and n-hexane acs.orgnih.gov

Tetrahydrofuran (B95107) (THF) and n-hexane nih.gov

Methylene chloride and hexane orgsyn.org

Following crystallization, the purified solid is typically collected by filtration and washed with a cold, poor solvent, such as cold pentane (B18724) or hexane, to remove any residual mother liquor. orgsyn.orgorgsyn.org The purified NCA is then dried under reduced pressure to remove all traces of solvent. orgsyn.orgorgsyn.org For some NCAs that are difficult to crystallize, trituration with a solvent like cold diisopropyl ether can be an effective purification step. google.com

Impact of Impurities on Subsequent Polymerization Control

The presence of impurities in NCA monomers can have a significant detrimental effect on the control of the ring-opening polymerization. illinois.edu Acidic impurities, such as hydrogen chloride (HCl) which can be generated during certain synthesis methods, can accelerate the decomposition of the NCA monomer. acs.orgnih.gov Other impurities, like unreacted amino acids or N-chloroformyl-amino acid chlorides, can act as nucleophiles or electrophiles, respectively, interfering with the desired initiation and propagation steps. mdpi.com

These impurities can lead to:

Uncontrolled Initiation: Impurities with nucleophilic character can initiate polymerization, leading to polymer chains that were not started by the intended initiator. This results in a loss of control over the molecular weight and architecture of the final polypeptide. nih.gov

Chain Termination: Reactive impurities can terminate growing polymer chains prematurely, resulting in lower molecular weight polymers and a broader molecular weight distribution. nih.gov

Side Reactions: The presence of impurities can promote side reactions, such as the "activated monomer mechanism," where the NCA is deprotonated and acts as an initiator itself. This can compete with the desired "amine mechanism" and leads to a loss of control over the polymerization process. researchgate.netillinois.edu

For instance, studies have shown that the polymerization of unpurified Sar-NCA is significantly slower and less complete compared to the polymerization of the monomer purified by crystallization or filtration. rsc.org The removal of acidic contaminants is crucial for achieving efficient and reproducible polymerization. rsc.org Therefore, meticulous purification of Boc-phe-NCA is an indispensable step to ensure the synthesis of well-defined polypeptides with predictable characteristics. illinois.edu

Mechanistic Investigations of Boc Phe N Carboxyanhydride Ring Opening Polymerization

Fundamental Ring-Opening Polymerization (ROP) Pathways

The ROP of NCAs, including Boc-phe-NCA, is understood to proceed primarily through two distinct mechanistic pathways: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). dcu.iempg.de The operative pathway is largely determined by the nature of the initiator and the reaction conditions. mpg.deuoi.gr Nucleophilic initiators, such as primary amines, tend to favor the NAM, while strong bases promote the AMM. dcu.ieillinois.edu

Normal Amine Mechanism (NAM)

The Normal Amine Mechanism is a nucleophilic, chain-growth process typically initiated by species with at least one active hydrogen, such as primary or secondary amines. dcu.ieresearchgate.net The process begins with the nucleophilic attack of the initiator's amine group on the C5 carbonyl carbon of the Boc-phe-NCA ring. dcu.ieuoi.grnih.gov This attack leads to the opening of the anhydride (B1165640) ring, forming an unstable carbamic acid intermediate. dcu.ie Subsequent decarboxylation of this intermediate generates a new primary amine at the chain end, which can then propagate the polymerization by attacking another NCA monomer. dcu.ienih.gov

This step-wise addition allows for a controlled polymerization, particularly when the initiation rate is faster than the propagation rate, which is often the case with highly nucleophilic primary amines. dcu.ienih.gov This controlled nature is a key advantage of the NAM pathway for producing well-defined polypeptides. mpg.de The general scheme for the NAM pathway is depicted as a sequence of nucleophilic attack, ring-opening, and decarboxylation.

Activated Monomer Mechanism (AMM)

In contrast to the NAM, the Activated Monomer Mechanism is initiated by strong, non-nucleophilic bases like tertiary amines or metal alkoxides. dcu.ieillinois.edunih.gov In this pathway, the initiator acts as a base, abstracting an acidic proton from the N3-position of the Boc-phe-NCA monomer. dcu.iersc.org This deprotonation generates a highly nucleophilic NCA anion, the "activated monomer." mpg.dersc.org

This activated monomer then attacks the C5 carbonyl of a neutral NCA molecule, initiating the polymerization. dcu.ie The propagation proceeds via these anionic species. dcu.ie A key characteristic of the AMM is that the initiator is not incorporated into the final polymer chain; instead, it acts as a catalyst. nih.gov While the AMM can lead to very high molecular weight polypeptides, it often results in broader molecular weight distributions and less control over the polymer structure compared to the NAM, because the initiation is often slower than the rapid propagation. dcu.ieillinois.edu

Kinetic Studies and Rate Laws in Boc-phe-N-Carboxyanhydride Polymerization

The kinetics of NCA polymerization, including that of Boc-phe-NCA, are complex and highly dependent on the reaction conditions and the dominant mechanism. For polymerizations proceeding primarily via the NAM, the reaction often exhibits first-order kinetics with respect to the monomer concentration. mpg.deresearchgate.net

The rate of polymerization (Rp) can be generally described by the following rate law: Rp = -d[M]/dt = k_p[M][I] Where:

[M] is the concentration of the NCA monomer (Boc-phe-NCA).

[I] is the concentration of the initiator.

k_p is the propagation rate constant.

The table below summarizes kinetic data from a study on a similar NCA, γ-benzyl-L-glutamate (BLG-NCA), catalyzed by DMAPPCl, illustrating the influence of catalyst concentration on the observed rate constant.

| Entry | [M]:[I]:[Cat] Ratio | Time (min) | Conversion (%) | Mn,theo ( kg/mol ) | Mn,SEC ( kg/mol ) | Đ (Mw/Mn) | kobs (min-1) |

| 1 | 100:1:0.5 | 180 | 99 | 22.0 | 22.1 | 1.07 | 0.025 |

| 2 | 100:1:1 | 120 | 99 | 22.0 | 22.1 | 1.06 | 0.038 |

| 3 | 100:1:3 | 90 | 99 | 22.0 | 22.1 | 1.06 | 0.051 |

| 4 | 100:1:4 | 70 | 99 | 22.0 | 22.2 | 1.06 | 0.066 |

| 5 | 100:1:6 | 60 | 99 | 22.0 | 22.3 | 1.07 | 0.077 |

| 6 | 100:1:8 | 50 | 99 | 22.0 | 22.4 | 1.07 | 0.092 |

| Data derived from studies on BLG-NCA polymerization catalyzed by DMAPPCl, demonstrating the relationship between catalyst concentration and reaction kinetics. acs.org |

Factors Influencing Polymerization Mechanism and Control

Achieving a controlled polymerization of Boc-phe-NCA to produce well-defined polypeptides requires careful management of several factors that influence the reaction mechanism. These include the initiator properties, solvent polarity, temperature, and monomer purity. dcu.iempg.denih.gov The presence of impurities, such as water, can act as an alternative initiator, leading to polymers with broad molecular weight distributions. nih.govnih.gov

Role of Initiator Structure and Nucleophilicity/Basicity

The structure of the initiator, specifically its relative nucleophilicity and basicity, is arguably the most critical factor in determining the polymerization pathway of Boc-phe-NCA. dcu.ieuoi.gr The choice of initiator governs whether the reaction proceeds via NAM, AMM, or a combination of both. mpg.deillinois.edu

Primary Amines: These initiators (e.g., n-hexylamine, benzylamine) are generally more nucleophilic than basic. uoi.grillinois.edu They readily attack the C5 carbonyl of the NCA, favoring the NAM pathway and enabling the synthesis of polypeptides with predictable molecular weights and low dispersity. dcu.ieuoi.gr However, their inherent basicity means that the competing AMM pathway can still occur as a side reaction. nih.govnih.gov

Secondary Amines: The behavior of secondary amines depends on their steric hindrance and the resulting ratio of nucleophilicity to basicity (Nu/B⁻). dcu.iemdpi.com Less sterically hindered secondary amines can act as nucleophiles and initiate via NAM. In contrast, sterically hindered secondary amines (e.g., diisopropylamine) are more basic and tend to initiate polymerization via the AMM. mpg.deresearchgate.net

Tertiary Amines: These initiators (e.g., triethylamine) are strong bases with low nucleophilicity. dcu.ieillinois.edud-nb.info They are incapable of initiating via NAM and instead act as catalysts for the AMM by deprotonating the NCA monomer. mpg.ded-nb.info This typically leads to rapid polymerization but poor control over the final polymer structure. d-nb.info

Other Initiators: A variety of other initiating systems have been developed to gain better control. These include transition-metal complexes, which can mediate a living polymerization, and ammonium (B1175870) salts, which can suppress side reactions. mpg.demdpi.com Organocatalysts, such as certain guanidines or fluorinated alcohols, can enhance initiation rates for less nucleophilic initiators, expanding the range of molecules that can be used to start the polymerization under controlled conditions. nih.govrsc.org

The following table illustrates how different initiator types steer the polymerization mechanism for NCAs in general.

| Initiator Type | Primary Mechanism | Key Characteristic | Typical Outcome |

| Primary Amines | Normal Amine Mechanism (NAM) | High Nucleophilicity | Controlled polymerization, low dispersity. dcu.ieuoi.gr |

| Secondary Amines (Sterically Hindered) | Activated Monomer Mechanism (AMM) | High Basicity | Fast polymerization, high dispersity. mpg.deresearchgate.net |

| Tertiary Amines | Activated Monomer Mechanism (AMM) | Strong, Non-nucleophilic Base | Uncontrolled polymerization, high molecular weight. dcu.ied-nb.info |

| Ammonium Salts | Normal Amine Mechanism (NAM) | Suppresses side reactions | Controlled polymerization, narrow dispersity. mpg.demdpi.com |

| Transition-Metal Complexes | Coordination-Insertion | Living polymerization characteristics | Excellent control, low dispersity. dcu.iemdpi.com |

Influence of Solvent Polarity and Proton-Donating/Accepting Properties

The choice of solvent plays a critical role in the ring-opening polymerization of Boc-phe-NCA, significantly influencing the reaction mechanism and kinetics. Solvents are not merely inert media but can actively participate in the polymerization process, affecting initiation, propagation, and termination steps.

The polymerization of NCAs can proceed through two main pathways: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). mdpi.com In the NAM, a nucleophilic initiator, typically a primary amine, attacks the C5 carbonyl of the NCA ring. mdpi.com This mechanism is generally favored in polar solvents like N,N-dimethylformamide (DMF) and nitrobenzene, where the reaction follows first-order kinetics. nih.gov The polarity of the solvent helps to stabilize the charged intermediates formed during the nucleophilic attack.

Conversely, the AMM involves the deprotonation of the NCA at the N-H position by a base, creating an "activated" NCA anion which then acts as the initiator. nih.gov This mechanism is more prevalent when aprotic bases are used as initiators. mdpi.com

For Boc-phe-NCA, the solvent's ability to donate or accept protons can also influence the reaction. For instance, solvents like DMF can participate in side reactions, leading to chain termination. nih.govresearchgate.net The terminal amine of a growing polypeptide chain can react with DMF to form an N-formyl-terminated chain, which is inactive for further polymerization. researchgate.net This side reaction is more pronounced at higher temperatures. researchgate.net

Kricheldorf and Schwarz investigated the primary amine-initiated polymerization of L- or D,L-Phenylalanine N-Carboxyanhydride in various solvents. mdpi.com Their findings highlighted that oligomeric and polymeric chains of L-phenylalanine have low solubility in most non-acidic organic solvents and tend to precipitate as β-sheets. This precipitation can hinder certain side reactions, such as cyclization. mdpi.com

A comparative study of solvents for NCA polymerization revealed that tetrahydrofuran (B95107) (THF) can be superior to DMF because NCAs are more stable in THF, minimizing side reactions associated with solvent impurities like water and chloride ions. researchgate.netresearchgate.net

The following table summarizes the general influence of solvent properties on NCA polymerization:

| Solvent Property | Influence on Polymerization | Common Solvents |

| Polar Aprotic | Favors the Normal Amine Mechanism (NAM) by stabilizing charged intermediates. Can lead to side reactions (e.g., with DMF). | N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), Tetrahydrofuran (THF), Dioxane |

| Non-Polar | Can be used, but solubility of the growing polypeptide chain may be an issue. | Toluene, Chlorinated alkanes |

| Proton-Donating | Can protonate the growing chain end or activated monomer, potentially inhibiting polymerization. | Alcohols |

| Proton-Accepting (Basic) | Can act as an initiator via the Activated Monomer Mechanism (AMM). | Tertiary amines (when used as solvent or co-solvent) |

Effects of Temperature and Pressure on Reaction Pathways

Temperature and pressure are critical physical parameters that can be manipulated to control the polymerization of Boc-phe-NCA, affecting both the rate of reaction and the prevalence of side reactions.

Temperature:

Lowering the reaction temperature is a common strategy to suppress side reactions and achieve better control over the polymerization. researchgate.net Vayaboury and colleagues demonstrated that for the polymerization of Nε-trifluoroacetyl-l-lysine N-carboxyanhydride in DMF, conducting the reaction at 0°C significantly reduced the formation of "dead" polymer chains resulting from side reactions that were prominent at room temperature. nih.gov This principle is broadly applicable to other NCA polymerizations, including that of Boc-phe-NCA, to enhance the "living" character of the polymerization. wiley.com

However, some polymerization systems utilize elevated temperatures. For instance, the in-situ generation of NCAs from N-phenoxycarbonyl-functionalized α-amino acids (NPCAs) is typically performed at higher temperatures, such as 70°C. nih.govchinesechemsoc.org This method avoids the handling of moisture-sensitive NCAs directly. nih.gov

The interplay between temperature and solvent is also crucial. As mentioned earlier, the termination reaction with DMF is more significant at higher temperatures. researchgate.net Conversely, at very low temperatures, the polymerization rate may become impractically slow.

Pressure:

The application of high pressure is another tool to influence polymerization, although it is less commonly reported for Boc-phe-NCA specifically. Research by Habraken and coworkers on various NCAs, not including Boc-phe-NCA, showed that applying a lower pressure (high vacuum) could accelerate the polymerization of certain monomers like γ-benzyl-L-glutamate (BLG), Nε-benzyloxycarbonyl-L-lysine (ZLL), and L-alanine (Ala). researchgate.netnih.gov This effect is attributed to the efficient removal of carbon dioxide, a byproduct of the polymerization, which can participate in side reactions. mdpi.com For other monomers, the effect of pressure was negligible. researchgate.net

The following table summarizes the general effects of temperature and pressure on NCA polymerization:

| Parameter | Effect on Polymerization |

| Low Temperature (e.g., 0°C) | Reduces the rate of side reactions, promoting a more "living" polymerization. nih.govwiley.com |

| High Temperature (e.g., 70°C) | Can increase the polymerization rate but may also promote side reactions like chain termination with the solvent. nih.govresearchgate.net Necessary for in-situ NCA generation from precursors. chinesechemsoc.org |

| Low Pressure (High Vacuum) | Can accelerate polymerization for some NCAs by facilitating the removal of CO2. researchgate.netnih.gov |

Impact of Residual Moisture and Other Impurities

The ring-opening polymerization of NCAs is notoriously sensitive to impurities, particularly moisture. nih.govd-nb.info The presence of even trace amounts of water or other nucleophilic/acidic impurities can significantly impact the polymerization, often leading to a loss of control over the molecular weight and a broadening of the molecular weight distribution. nih.govillinois.edu

Moisture:

Water can act as an initiator for NCA polymerization, leading to the formation of polypeptides with uncontrolled chain lengths. researchgate.net The hydrolysis of the NCA monomer is also a concern, especially at higher temperatures. researchgate.net To mitigate the effects of moisture, NCA polymerizations are traditionally carried out under strictly anhydrous conditions, often within a glovebox, using carefully dried solvents and reagents. researchgate.netd-nb.info

Recent advancements have explored strategies to overcome this moisture sensitivity. One approach is the use of N-phenoxycarbonyl-functionalized α-amino acid (NPCA) precursors, which are moisture-insensitive and can be polymerized under open-vessel conditions. nih.govchinesechemsoc.org The NCA is generated in situ, minimizing its exposure to atmospheric moisture. nih.gov Another innovative technique is a water-assisted ultrafast polymerization, which has been successfully employed for the synthesis of linear poly-L-hydroxyproline. chemrxiv.org

Other Impurities:

Besides water, other impurities can interfere with the polymerization. These can be introduced during the synthesis of the Boc-phe-NCA monomer or from the solvent.

Acidic Impurities: Traces of acid or acid chlorides, which can be byproducts of the NCA synthesis, can quench the growing polymer chains. mdpi.comillinois.edu

Nucleophilic Impurities: Impurities with nucleophilic character can act as unintended initiators, leading to poor control over the final polymer. mdpi.com

Solvent-Related Impurities: Solvents like DMF can contain dimethylamine (B145610) as an impurity, which can also initiate polymerization. researchgate.net

The purification of both the monomer and the solvent is therefore crucial for achieving a controlled polymerization. researchgate.net Recrystallization is a common method for purifying NCA monomers to a high degree. researchgate.net Solvents are often dried over agents like calcium hydride and then distilled under reduced pressure. researchgate.net

The following table outlines the impact of common impurities on Boc-phe-NCA polymerization:

| Impurity | Source | Impact on Polymerization |

| Water | Atmosphere, solvents, reagents | Acts as an uncontrolled initiator, leading to broad molecular weight distribution. researchgate.netillinois.edu Can hydrolyze the NCA monomer. researchgate.net |

| Acid/Acid Chlorides | NCA synthesis byproducts | Can quench propagating chains, terminating polymerization. mdpi.comillinois.edu |

| Nucleophiles (e.g., Dimethylamine) | Solvent impurity (e.g., in DMF) | Act as unintended initiators, causing loss of control over molecular weight. mdpi.comresearchgate.net |

Advanced Polymerization Strategies and Control for Poly L Phenylalanine Derivatives

Initiator Systems for Controlled/Living ROP

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing polypeptides. nih.gov Achieving a controlled and living polymerization, which allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, is crucial. This section details various initiator systems utilized for the controlled ROP of Boc-phe-NCA.

Primary and Secondary Amine Initiators

Primary amines are the most commonly used initiators for NCA polymerization. nih.govacs.org The polymerization initiated by primary amines can proceed through two main pathways: the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). nih.gov While NAM is the desired pathway for controlled polymerization, the basicity of amines can lead to side reactions via AMM. nih.govnih.gov The use of primary amine hydrochlorides as initiators has been shown to improve control by promoting polymerization solely through the NAM pathway, leading to well-defined polypeptides with narrow polydispersity. nih.gov

Polymerization of L-phenylalanine-NCA (L-Phe-NCA) initiated by primary amines like benzylamine (B48309) and hexylamine (B90201) has been studied in various solvents. researchgate.net However, achieving good control over the molecular weight distribution of poly(L-phenylalanine) can be challenging due to its low solubility. researchgate.net The use of N-phenoxycarbonyl-functionalized α-amino acids (NPCAs) as latent NCA precursors, in combination with primary amine hydrochloride initiators, offers a method for the controlled synthesis of polypeptides with high-fidelity terminal functionalities. nih.gov

Secondary amines can also initiate ROP, but their use can sometimes lead to less control compared to primary amines due to a higher tendency to promote the AMM pathway. rsc.org

Transition Metal Complex Initiators

To overcome the limitations of traditional amine initiators, transition metal complexes have been developed as effective initiators for the controlled/living ROP of NCAs. nih.govresearchgate.net These initiators operate through an alternative mechanism that allows for the synthesis of polypeptides with predictable molecular weights and narrow polydispersities. nih.govmdpi.com

Complexes of nickel and cobalt have proven to be particularly useful. wiley.com For instance, nickel-based complexes can control the molecular weight and polydispersity and create living end groups, enabling the synthesis of block copolymers. wiley.com Similarly, cobalt complexes have been used to initiate the ROP of NCAs. wiley.com The use of these metal complexes often requires specific solvents, with dimethylformamide (DMF) being optimal in many cases. wiley.com

While some transition metal complexes, like those of platinum, have been investigated, they have not led to significant advancements in the polymerization of N-protected NCAs like Boc-Phe-NCA. wiley.com However, chiral ruthenium and iridium complexes have been successfully used as initiators for the polymerization of other NCAs. wiley.com The development of transition metal initiators has broadened the scope of NCA polymerization, allowing for the synthesis of a variety of homopolypeptides and block copolypeptides. wiley.comnsf.govnih.gov

Table 1: Comparison of Initiator Systems for ROP of NCAs

| Initiator Type | Advantages | Disadvantages | Key Findings |

|---|---|---|---|

| Primary/Secondary Amines | Readily available, diverse structures. acs.org | Coexistence of NAM and AMM can lead to poor control. nih.gov | Amine hydrochlorides improve control by favoring NAM. nih.gov |

| Transition Metal Complexes | Enables controlled/living polymerization with predictable MW and low PDI. nih.govmdpi.com | Limited to certain metals (e.g., Ni, Co) and solvents. wiley.com | Allows for the synthesis of block copolymers with living end groups. wiley.com |

| Organocatalytic Systems | Metal-free, can provide high activity and selectivity. nih.gov | Performance can be affected by hydrogen bonding interactions. acs.org | Trifunctional catalysts can significantly increase reaction rate and control. acs.org |

| TMS Containing Initiators | Eliminates the AMM pathway, leading to enhanced control. rsc.org | Allows for facile functionalization of polypeptide C-termini. pku.edu.cn | |

| Amino Alcohol Initiators | Can be used in cooperative bifunctional systems. | Requires a cocatalyst in some cases. | Bifunctional catalysis activates the monomer and enhances initiator nucleophilicity. rsc.org |

| Protein-Initiated Polymerization | Allows for the synthesis of protein-polypeptide hybrid conjugates. | Polyorganophosphazenes with primary amino groups can act as macroinitiators. mdpi.com |

Organocatalytic Systems

Organocatalysis has emerged as a powerful, metal-free approach for the controlled ROP of NCAs. nih.gov These systems often utilize hydrogen bonding to activate the NCA monomer and control the polymerization. nih.govrsc.org Catalysts like N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, in conjunction with aminoalcohol initiators, have been shown to facilitate living polymerization. mdpi.comrsc.org

Fluorinated alcohols have also been identified as effective single-component organocatalysts that can promote fast and selective ROP of NCAs without the need for a cocatalyst. nih.gov These catalysts are believed to operate through a monocomponent-multifunctional mechanism. nih.gov

Recently, trifunctional cationic organocatalysts have been developed that significantly enhance both the rate and controllability of primary amine-initiated NCA polymerization. acs.org These catalysts allow for the synthesis of high molecular weight polypeptides with narrow dispersity in a short amount of time. acs.orgnih.gov For instance, a trifunctional quaternary ammonium (B1175870) salt catalyst can effectively catalyze the ROP of various NCAs, including those with acid-labile protecting groups like Boc. acs.org

Trimethylsilyl (B98337) (TMS) Containing Initiators

The use of trimethylsilyl (TMS) containing initiators, such as N-trimethylsilyl amines, represents another strategy for achieving controlled NCA polymerization. pku.edu.cnnih.gov These initiators proceed through a unique mechanism involving a trimethylsilyl carbamate (B1207046) propagating group, which effectively eliminates the AMM pathway that can cause issues with traditional secondary amine initiators. rsc.orgpku.edu.cn

This method allows for the synthesis of polypeptides with controlled molecular weights, narrow molecular weight distributions, and facile functionalization of the C-terminus. pku.edu.cnnih.gov The polymerization is typically fast and gives quantitative monomer conversion without requiring extensive monomer purification. pku.edu.cn N-TMS secondary amines have been successfully used to polymerize various NCAs, demonstrating the versatility of this approach. rsc.org Hexamethyldisilazane (HMDS) has also been employed, mediating a controlled and living polymerization through a similar TMS carbamate terminal group mechanism. nih.govmdpi.com

Amino Alcohol Initiators and Cooperative Bifunctional Systems

Amino alcohols can serve as initiators for the ROP of NCAs, often in combination with a catalyst to form a cooperative bifunctional system. wiley.com For example, a Boc-protected amino alcohol can initiate the ROP of lactide with a catalyst like diethylzinc, and the resulting amino-terminated polylactide can then act as a macroinitiator for the polymerization of NCAs. wiley.com

The concept of bifunctional catalysis is also seen in systems using simple Lewis pairs, such as a combination of a zinc salt and an organobase. rsc.org In this scenario, the Lewis acid (zinc salt) activates the monomer, while the organobase enhances the nucleophilicity of the alcohol initiator, leading to a controlled polymerization. rsc.org Hydrogen-bonding organocatalysis with aminoalcohols as initiators has also been shown to provide a controlled polymerization by activating the NCA monomer and reversibly deactivating the polymer chain-end through hydrogen bonding. mdpi.com Cooperative hydrogen-bonding interactions play a crucial role in the activity and selectivity of many organocatalytic ROPs. researchgate.netrsc.orgnih.gov

Protein-Initiated Polymerization for Hybrid Conjugates

The synthesis of protein-polypeptide hybrid conjugates can be achieved by using proteins or large polymer structures as macroinitiators for the ROP of NCAs. This approach allows for the creation of complex biomaterials with combined properties of both the protein and the synthetic polypeptide.

One strategy involves the use of polyorganophosphazenes bearing primary amino groups as macroinitiators. mdpi.com These macroinitiators are synthesized by substituting a polydichlorophosphazene chain with molecules that, after deprotection of a group like N-Boc, present primary amino groups capable of initiating the polymerization of NCAs. mdpi.com This method allows for the preparation of amphiphilic graft copolymers that can self-assemble into nanoparticles. mdpi.com

Precision Control of Molecular Weight and Polydispersity

Achieving precise control over the molecular weight (MW) and a narrow molecular weight distribution (polydispersity index, Đ) is fundamental for creating well-defined polypeptides. In the ring-opening polymerization (ROP) of Boc-phe-NCA, this control is primarily managed by adjusting the initial monomer-to-initiator molar ratio ([M]/[I]) and by selecting an appropriate initiation system and reaction conditions.

Primary amines are common initiators that are known to direct the reaction through the "normal-amine mechanism" (NAM). nih.gov However, the "living" nature of these polymerizations, where chain growth proceeds without termination or transfer, can be compromised by side reactions. mdpi.com Deviations between the theoretical and experimentally determined chain lengths often arise from these side reactions. mdpi.com For instance, in the synthesis of poly(L-lactide)-b-poly(L-phenylalanine), deviations of measured chain lengths from targeted values were attributed to inherent side reactions like chain termination or transfer. mdpi.com

The development of more robust initiator systems and polymerization techniques has significantly improved control. Transition-metal complexes, for example, have been employed to control the addition of NCA monomers and eliminate side reactions. nih.govnih.gov Similarly, initiators like lithium hexamethyldisilazide (LiHMDS) have been shown to produce polypeptides with variable chain lengths and narrow molecular weight distributions (Đ = 1.08–1.28). d-nb.info

The table below illustrates the controlled polymerization of different NCAs, demonstrating how the molecular weight can be targeted by the [M]/[I] ratio, resulting in polymers with low polydispersity.

Table 1: Examples of Controlled NCA Polymerization

| Entry | NCA Monomer | Initiator | [M]/[I] Ratio | Mn ( kg/mol ) | Đ (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|

| 1 | γ-benzyl-L-glutamate (BLG) | n-Hexylamine/DMAPPCl | 100 | 22.2 | 1.06 | acs.org |

| 2 | Nε-tert-butyloxycarbonyl-L-lysine (BLL) | n-Hexylamine/DMAPPCl | 50 | 13.1 | 1.15 | acs.org |

| 3 | Boc-D,L-Lysine | LiHMDS | 100 | 25.5 | 1.14 | d-nb.info |

Strategies for Suppressing Side Reactions and Improving Livingness

The "livingness" of NCA polymerization is hindered by several side reactions. The primary amine initiators and the amine end-groups of the growing polymer chains are basic and can deprotonate the N-H bond of the NCA monomer. nih.govresearchgate.net This generates an NCA anion, which can initiate polymerization through the "activated monomer mechanism" (AMM), a competing pathway to the desired NAM. nih.gov The AMM pathway often leads to poor control over the polymerization and broader polydispersity. nih.govnih.gov

Other significant side reactions include termination by solvents like DMF or DMAc and intramolecular cyclization, which results in the formation of cyclic oligopeptides. nih.govnih.gov To achieve well-defined poly(L-phenylalanine) derivatives, several strategies have been developed to minimize these unwanted reactions.

One of the most effective strategies for achieving a truly living polymerization is the use of high-vacuum techniques (HVT). nih.govnih.gov This methodology is based on the premise that many of the problems in traditional NCA polymerization are caused by trace impurities in the reaction medium. nih.gov HVT involves the rigorous purification of monomers and solvents and conducting the polymerization under high vacuum. nih.govnih.gov This process effectively removes volatile impurities, particularly water, which can act as an unwanted initiator.

Furthermore, HVT facilitates the continuous removal of the carbon dioxide (CO₂) gas that is generated during the polymerization. nih.govmdpi.com The immediate removal of CO₂ has been shown to affect the kinetics of the polymerization and promote the living character of the ROP, ensuring that the polymerization proceeds cleanly via the NAM pathway. nih.govmdpi.com The Hadjichristidis group demonstrated that applying HVT to polymerizations initiated by primary amines creates the necessary conditions for a living ROP of NCAs, allowing for the synthesis of well-defined polypeptides with controlled molecular weights and low dispersity. nih.govnih.gov

A key challenge in NCA polymerization is the inherent instability and high reactivity of the NCA monomer itself, which can lead to side reactions. nih.gov Polymerization under "monomer-starved" conditions is an advanced strategy designed to mitigate this issue. This approach maintains a very low concentration of the active NCA monomer throughout the reaction. nih.gov

This is often achieved by using a stable, latent precursor that slowly converts into the active NCA monomer in situ. nih.govnih.gov A notable example is the use of N-phenoxycarbonyl-functionalized α-amino acids (NPCAs). nih.govchinesechemsoc.org Upon heating, the NPCA precursor undergoes cyclization to generate the corresponding NCA and phenol (B47542). nih.gov Because the NCA is consumed by the growing polymer chain almost as soon as it is formed, its instantaneous concentration remains low. nih.gov This strategy effectively inhibits side reactions associated with high NCA concentrations, such as oligomerization via the AMM pathway. nih.govnih.gov The released phenol can also help suppress the AMM pathway. nih.gov This method allows for the synthesis of well-defined polypeptides with predetermined molecular weights, narrow polydispersity (Đ ~1.1), and high-fidelity terminal groups, even under less stringent, open-vessel conditions. chinesechemsoc.org

Traditionally, the polymerization of NCAs is conducted under strictly anhydrous conditions due to the monomer's sensitivity to moisture. nih.govnih.gov However, recent research has revealed that for certain NCAs, water can surprisingly assist in achieving a fast and controlled polymerization. nih.govnih.gov This has been demonstrated for the ROP of proline N-carboxyanhydride (ProNCA), which is notoriously challenging. nih.govresearchgate.net

In this system, the presence of a controlled amount of water in the solvent mixture was found to accelerate the reaction dramatically, affording well-defined poly-L-proline in minutes with quantitative yields and low polydispersity (Đ in the range of 1.1–1.2). nih.gov Experimental and theoretical studies suggest that water plays an active role by facilitating a proton shift, which significantly lowers the energetic barrier for chain propagation. nih.govnih.gov This discovery challenges the long-held belief that water is exclusively detrimental to NCA polymerization and opens new avenues for developing water-resistant ROPs. While this mechanism has been detailed for ProNCA, it represents a novel strategy in the broader field of NCA polymerization that could guide future research for other monomers like Boc-phe-NCA. nih.gov

Regio- and Stereoselectivity in Boc-phe-N-Carboxyanhydride Polymerization

Regioselectivity: The ring-opening of the Boc-phe-NCA monomer can theoretically occur via nucleophilic attack at two different electrophilic carbonyl carbons (C2 and C5). In polymerizations initiated by nucleophiles such as primary amines (the NAM pathway), the reaction is highly regioselective. The initiator attacks the C5 carbonyl carbon, leading to the formation of an amine-NCA adduct, which is a carbamic acid derivative. nih.gov This intermediate then rapidly loses CO₂ to generate a new amine-terminated chain, which propagates by attacking the next NCA monomer at the same C5 position. This consistent regioselectivity is crucial for the formation of a linear polypeptide chain with repeating amide bonds.

Stereoselectivity: The preservation of the monomer's stereochemistry is critical for producing polypeptides with defined secondary structures. The polymerization of L-phenylalanine-NCA, when conducted under controlled conditions that favor the NAM pathway and suppress side reactions, generally proceeds with retention of the L-stereochemistry. nih.gov Issues such as racemization can occur, particularly under basic conditions that could facilitate the deprotonation of the α-carbon. wiley.com However, modern controlled polymerization techniques, such as those using high-vacuum or monomer-starved conditions, are designed to minimize these side reactions and thus maintain high stereochemical fidelity from the Boc-L-phe-NCA monomer to the final poly(L-phenylalanine) chain. nih.govchinesechemsoc.org

Copolymerization Approaches Utilizing Boc Phe N Carboxyanhydride

Synthesis of Block Copolypeptides

Block copolypeptides are synthesized through the sequential ring-opening polymerization of different N-carboxyanhydride (NCA) monomers. mdpi.comnih.govresearchgate.net This method allows for the creation of well-defined block structures with distinct polypeptide segments. The synthesis typically involves the complete polymerization of one NCA monomer before the addition of the next, ensuring the formation of discrete blocks. mdpi.com Primary amines are common initiators for this process, leading to polypeptides with controlled molecular weights and narrow molecular weight distributions, particularly when side reactions are minimized. illinois.edunih.gov

The "living" nature of controlled NCA polymerization is crucial for the successful synthesis of block copolypeptides, as it ensures that the polymer chains remain active for subsequent monomer addition. researchgate.nettamu.edu Techniques using high vacuum and highly purified reagents have been shown to produce well-defined block copolypeptides. nih.gov The resulting block copolypeptides can self-assemble into various nanostructures, such as micelles and vesicles, driven by the different properties of the constituent blocks. illinois.edutamu.edu

For instance, a diblock copolypeptide can be synthesized by first polymerizing Boc-phe-NCA to form a poly(Boc-L-phenylalanine) block, followed by the addition and polymerization of another NCA, such as γ-benzyl-L-glutamate NCA, to form the second block. The final deprotection of the side chains yields a block copolypeptide with distinct phenylalanine and glutamic acid segments.

Synthesis of Hybrid Block Copolymers with Synthetic Polymers

Hybrid block copolymers combine the distinct properties of polypeptides and synthetic polymers. nih.govmdpi.com These materials are of significant interest for applications in nanotechnology and biotechnology. nih.gov The synthesis of these hybrids often involves using a functionalized synthetic polymer as a macroinitiator for the ring-opening polymerization (ROP) of an N-carboxyanhydride (NCA), such as Boc-phe-NCA. nih.govnih.gov

A common strategy is to use a synthetic polymer with a terminal primary amine group, which can initiate the polymerization of the NCA. nih.govnih.gov This results in a block copolymer where the synthetic polymer block is covalently linked to a polypeptide block. Various controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be used to synthesize the initial synthetic polymer with a well-defined molecular weight and a terminal functional group that can be converted to an amine. nih.gov

Poly(L-lactide)-b-poly(L-phenylalanine) (PLLA-b-PPhe) is a hybrid block copolymer that combines the biodegradable and biocompatible properties of PLLA with the unique characteristics of a polypeptide segment. nih.govmdpi.comnih.gov The synthesis is typically achieved through sequential ring-opening polymerization (ROP) of L-lactide and L-phenylalanine-N-carboxyanhydride (phe-NCA). nih.govnih.gov

The process often begins with the ROP of L-lactide, initiated by a molecule containing both a hydroxyl and a protected amine group, such as tert-butyl-N-(3-hydroxypropyl) carbamate (B1207046), and catalyzed by stannous octanoate. nih.govmdpi.com This yields a PLLA chain with a terminal Boc-protected amine group. Following deprotection of the amine, the resulting amino-terminated PLLA serves as a macroinitiator for the ROP of phe-NCA, leading to the formation of the PLLA-b-PPhe diblock copolymer. nih.govmdpi.com

The lengths of both the PLLA and PPhe blocks can be controlled by adjusting the monomer-to-initiator ratios in each polymerization step. nih.govcsic.es Characterization techniques such as NMR, IR spectroscopy, and gel permeation chromatography are used to confirm the successful synthesis and determine the molecular characteristics of the copolymers. nih.govnih.gov These hybrid copolymers exhibit phase separation, forming distinct domains of crystalline PLLA and PPhe. nih.govnih.gov

| Copolymer | PLLA Block Length (Number of Lactide Units) | PPhe Block Length (Number of Phenylalanine Units) | Synthesis Method |

|---|---|---|---|

| PLLA25-b-PPhe13 | 25 | 13 | Sequential ROP using amino-functionalized PLLA macroinitiator |

Poly(ethylene glycol)-b-polypeptide conjugates are amphiphilic block copolymers that can self-assemble into micelles and other nanostructures in aqueous solutions, making them promising for drug delivery applications. illinois.eduresearchgate.net The synthesis of these conjugates is typically achieved by using an amine-terminated poly(ethylene glycol) (PEG-NH2) as a macroinitiator for the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). nih.govnih.gov

For instance, methoxy-PEG-NH2 can initiate the ROP of a mixture of γ-benzyl-L-glutamate-NCA (BLG-NCA) and L-phenylalanine-NCA (phe-NCA) to produce a triblock copolymer of the structure mPEG-P(BLG-co-Phe). nih.gov The lengths of the polypeptide blocks can be controlled by the feed ratio of the NCA monomers to the PEG initiator. nih.gov

These hybrid copolymers have been synthesized with various polypeptide blocks, including poly(L-phenylalanine), to create materials with specific functionalities. The resulting PEG-b-polypeptide conjugates have been shown to form micelles that can encapsulate hydrophobic drugs. nih.gov The synthesis of these materials allows for the combination of the stealth properties of PEG with the biocompatibility and functionality of polypeptides. rsc.org

| Copolymer | PEG Molecular Weight (g/mol) | Polypeptide Block | Synthesis Method |

|---|---|---|---|

| mPEG-PBLG-PPA | 2000 | Poly(γ-benzyl-L-glutamate)-Poly(L-phenylalanine) | ROP of BLG-NCA and Phe-NCA initiated by mPEG-NH2 |

Random Copolymerization Strategies

Random copolypeptides can be synthesized by the simultaneous ring-opening polymerization (ROP) of a mixture of two or more N-carboxyanhydride (NCA) monomers. mdpi.comnih.gov The composition of the resulting copolymer is influenced by the reactivity ratios of the different NCA monomers. nih.govmdpi.com This approach allows for the incorporation of different amino acid residues along the polypeptide chain in a statistical manner, which can be used to fine-tune the properties of the material. mdpi.com

N-heterocyclic carbenes (NHCs) have been utilized as catalysts for the random copolymerization of NCAs, demonstrating high reactivity under mild conditions. nih.govmdpi.com For example, the random copolymerization of L-alanine NCA and L-phenylalanine NCA can be achieved using an NHC catalyst. nih.gov The resulting poly(Phe-co-Ala) would have a random distribution of phenylalanine and alanine residues. The Kelen and Tüdos method can be used to estimate the reactivity ratios, which provides insight into the copolymer's microstructure. nih.gov

This strategy is valuable for creating copolypeptides with tailored properties, such as hydrophobicity, charge, and secondary structure, by adjusting the monomer feed ratio. nih.govacs.org

| Copolymer | Monomer 1 | Monomer 2 | Catalyst/Initiator | Resulting Structure |

|---|---|---|---|---|

| Poly(Phe-co-Ala) | Phe-NCA | Ala-NCA | N-heterocyclic carbene | Random copolymer with a higher proportion of Ala units |

Controlled Architectures: Star, Brush, and Multi-block Copolypeptides

Beyond linear block copolymers, Boc-phe-NCA can be used to synthesize more complex and controlled polypeptide architectures, such as star-shaped, brush, and multi-block copolypeptides. nih.govchinesechemsoc.org These advanced structures are of interest for various applications, including drug and gene delivery. nih.gov

Star-shaped polypeptides are synthesized using a multi-functional initiator. nih.govrsc.orgepfl.ch For example, a molecule with multiple primary amine groups, such as a dendrimer or a multi-arm PEG, can initiate the polymerization of Boc-phe-NCA from a central core, resulting in a star-shaped polymer with multiple polypeptide arms. rsc.orgrsc.org The number of arms is determined by the functionality of the initiator, and the length of the arms can be controlled by the monomer-to-initiator ratio. rsc.org

Brush copolymers consist of a polymer backbone with polypeptide side chains. chinesechemsoc.orgnih.gov These can be synthesized by "grafting from" a polymer backbone that has initiating sites along its chain. chinesechemsoc.org For example, a polymer with pendant primary amine groups can be used to initiate the polymerization of Boc-phe-NCA, resulting in a brush-like structure with poly(Boc-L-phenylalanine) side chains. nih.gov

Multi-block copolypeptides are linear copolymers containing more than two distinct polypeptide blocks. chinesechemsoc.org These are synthesized by the sequential addition of different NCA monomers. chinesechemsoc.org The successful synthesis of multi-block copolymers relies on maintaining the "living" nature of the polymer chain end throughout the multiple polymerization steps. chinesechemsoc.org

| Architecture | Synthesis Strategy | Key Features |

|---|---|---|

| Star-shaped | Multi-functional initiator (e.g., dendrimer, multi-arm PEG) | Multiple polypeptide arms emanating from a central core |

| Brush | "Grafting from" a polymer backbone with multiple initiating sites | Polymer backbone with densely packed polypeptide side chains |

| Multi-block | Sequential addition of multiple different NCA monomers | Linear copolymer with more than two distinct polypeptide blocks |

Structural and Morphological Characterization of Poly L Phenylalanine and Its Copolymers

Determination of Molecular Weight and Dispersity (e.g., Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC) is a principal technique for determining the molecular weight and dispersity (Đ), also known as the polydispersity index (PDI), of polymers. shimadzu.cz This method separates molecules based on their size in solution, with larger molecules eluting faster than smaller ones. shimadzu.cz For Poly(L-phenylalanine) and its copolymers, which often exhibit poor solubility, specific solvents are required. A common eluent is 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) containing a salt like sodium trifluoroacetate (B77799) (CF₃COONa) to suppress aggregation. nih.gov

In a study synthesizing Poly(L-phenylalanine), GPC analysis was performed in HFIP with 10 mmol/L sodium trifluoroacetate, calibrated with poly(methyl methacrylate) standards. mdpi.com The resulting polymer had a weight-average molecular weight (Mw) of 3900 g/mol and a dispersity (Mw/Mn) of 1.3. mdpi.com For copolymers such as poly(l-lactide)-b-poly(l-phenylalanine) (PLLA-b-PPhe), GPC has been used to characterize the initial PLLA block. nih.gov However, the low solubility of the final block copolymer in common GPC solvents can hinder accurate molecular weight determination of the entire copolymer. nih.gov In some cases, GPC traces of these copolymers show peaks at very high molecular weights ( > 10⁶ g/mol ), which is indicative of polymer self-assembly and aggregation in the GPC eluent. nih.gov

For other copolymers, like methoxy-poly(ethylene glycol)-poly(l-glutamic acid)-poly(l-phenylalanine) (mPEG-PLGA-PPA), GPC analysis in dimethylformamide (DMF) has been successful. mdpi.com The number-average molecular weights (Mn) obtained were in good agreement with theoretical values, and the PDI values were close to 1.0, indicating a well-controlled polymerization process. mdpi.com Similarly, copolymers of N-isopropylacrylamide (NIPAAm) and N-acryloyl-L-phenylalanine methyl ester were characterized by GPC in DMF containing LiCl, using poly(ethylene oxide) standards for calibration. rsc.org

Below is a table summarizing representative molecular weight data for Poly(L-phenylalanine) and its copolymers from various studies.

| Polymer/Copolymer | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ or PDI) | GPC Conditions | Reference |

| Poly(L-phenylalanine) | 3000 | 3900 | 1.3 | HFIP with 10 mmol/L CF₃COONa | mdpi.com |

| PLLA₂₅-NHBoc | 4300 | 5000 | 1.16 | HFIP with 0.05 M CF₃COONa | nih.gov |

| mPEG₄₄-PLGA₉-PPA₁₄ | 10,200 | - | 1.12 | DMF | mdpi.com |

| P(NIPAAm-co-Phe-OMe5) | 12,000 | 18,000 | 1.5 | DMF with 10 mM LiCl | rsc.org |

| P(NIPAAm-co-Phe-OMe10) | 11,000 | 17,000 | 1.55 | DMF with 10 mM LiCl | rsc.org |

Spectroscopic Analysis of Polymer Chain Ends and Backbone Integrity (e.g., NMR, FTIR, MALDI-TOF MS)

Spectroscopic techniques are indispensable for confirming the chemical structure, backbone integrity, and end-group functionalities of Poly(L-phenylalanine) and its copolymers.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of atoms. In the ¹H NMR spectrum of poly(l-phenylalanine)-b-poly(l-serine) (PFS) in DMSO-d6, characteristic signals for the aromatic protons of phenylalanine appear between δ 7.23-7.58 ppm, while protons of the serine block are also identifiable, allowing for the calculation of the molar ratio of the two blocks. nih.gov For poly(l-lactide)-b-poly(l-phenylalanine) copolymers, ¹H NMR is used to confirm the disappearance of the Boc protecting group signal (at 1.44 ppm) after deprotection of the PLLA macroinitiator. nih.gov ¹³C NMR of polyesteramides based on ε-caprolactone and L-phenylalanine can differentiate between mixed and uniform sequences of the comonomers. mdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify characteristic functional groups. For Poly(L-phenylalanine), the presence of amide bonds is confirmed by characteristic peaks for the C=O stretch (Amide I) around 1650 cm⁻¹ and the N-H bend (Amide II) around 1540 cm⁻¹. escholarship.org A peak at about 1650 cm⁻¹ can also indicate the presence of α-helical structures. mdpi.com In copolymers, FTIR can confirm the incorporation of different blocks, for instance, by showing the disappearance of ester C=O bands after hydrolysis in mPEG-PLGA-PPA copolymers. mdpi.com For polyesteramides, FTIR confirms their formation through the appearance of amide NH, Amide I, and Amide II bands at approximately 3315, 1666, and 1535 cm⁻¹, respectively, alongside the ester carbonyl band at 1734 cm⁻¹. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for determining the absolute molecular weight and confirming the structure of polymers and copolymers. It provides information on the repeating units and end groups. For PLLA-b-PPhe copolymers, MALDI-TOF MS spectra show well-resolved signals with a mass difference of 147 g/mol , which corresponds exactly to the mass of an L-phenylalanine residue, confirming the polymerization of the l-Phe-NCA. nih.govmdpi.com This technique has also been used to analyze the end groups of poly(γ-benzyl-L-glutamate) (PBLG), revealing that lowering the polymerization temperature can significantly reduce side reactions and yield well-defined amino-terminated polymers suitable for block copolymerization. wiley.com In the case of polyesteramides, MALDI MS analysis confirmed the intercalation of phenylalanine units between caprolactone (B156226) units and identified the end groups as being carboxyl-terminated. mdpi.com

The table below summarizes the key spectroscopic findings for the characterization of Poly(L-phenylalanine) and its copolymers.

| Technique | Polymer/Copolymer | Key Findings | Reference |

| ¹H NMR | Poly(l-phenylalanine)-b-poly(l-serine) | Confirmed molecular structure and allowed calculation of the serine to phenylalanine molar ratio. | nih.gov |

| ¹H NMR | PLLA-b-PPhe | Confirmed deprotection of the PLLA macroinitiator by the disappearance of the Boc group signal. | nih.gov |

| FTIR | Poly(L-phenylalanine) | Showed characteristic amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands, with the amide I peak suggesting α-helical content. | mdpi.comescholarship.org |

| FTIR | Polyesteramides (PCPs) | Confirmed the formation of amide bonds (3315, 1666, 1535 cm⁻¹) alongside ester bonds (1734 cm⁻¹). | mdpi.com |

| MALDI-TOF MS | PLLA-b-PPhe | Revealed a mass difference of 147 g/mol between signals, corresponding to the l-Phe residue, confirming polymerization. | nih.govmdpi.com |

| MALDI-TOF MS | Polyesteramides (PCPs) | Confirmed the presence of linear PCP chains with carboxyl end groups and the intercalation of Phe units. | mdpi.com |

Analysis of Secondary and Tertiary Structures (e.g., Circular Dichroism, X-ray Diffraction)

The biological and material properties of polypeptides are heavily influenced by their secondary and tertiary structures. Circular Dichroism (CD) and X-ray Diffraction (XRD) are primary methods for this analysis. springernature.com

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light. It is particularly sensitive to the secondary structure of polypeptides. springernature.com For example, CD spectra of mPEG-PLGA-PPA micelles showed that at pH 7.4, the polymer adopted a mix of random coil (16.1%) and β-sheet (82.5%) conformations. mdpi.com As the pH was lowered to 4.5, the structure shifted to include 43.8% α-helices, which increased to 66.9% at pH 1.2, demonstrating a pH-dependent structural transformation. mdpi.com Theoretical studies on the CD of Poly(L-phenylalanine) have also been conducted to understand its conformational properties. nih.gov

X-ray Diffraction (XRD) provides information about the crystalline structure and phase separation in polymers. For PLLA-b-PPhe copolymers, XRD data suggested that the copolymers are phase-separated, with domains containing either crystalline PLLA or crystalline PPhe phases. mdpi.com This indicates that the two blocks crystallize independently. In another study, XRD was used to examine the crystals of D,L-histidine formed in the presence of Poly(L-phenylalanine). The diffraction pattern confirmed the crystal structure and showed the influence of the polymer on the crystallization process. researchgate.net For electrospun Poly(L-phenylalanine) fibers, XRD measurements, in conjunction with FTIR, helped to characterize the structure of the resulting material. mdpi.com

The following table presents findings on the secondary and tertiary structures of Poly(L-phenylalanine) and its copolymers.

| Technique | Polymer/Copolymer | Structural Findings | Reference |

| Circular Dichroism | mPEG-PLGA-PPA micelles | pH-dependent secondary structure: β-sheets and random coils at pH 7.4, transitioning to α-helices at lower pH. | mdpi.com |

| Circular Dichroism | Poly(L-phenylalanine) | Used for theoretical and conformational studies of the polypeptide structure. | nih.govacs.org |

| X-ray Diffraction | PLLA-b-PPhe | Indicated phase separation into crystalline PLLA and PPhe domains. | mdpi.com |

| X-ray Diffraction | Poly(L-phenylalanine) | Used to characterize the structure of electrospun fibers. | mdpi.com |

| X-ray Diffraction | D,L-histidine with Poly(L-phenylalanine) | Confirmed the crystal structure of D,L-histidine and showed the influence of the polymer additive. | researchgate.net |

Self-Assembly Behavior and Supramolecular Architectures of Poly(L-phenylalanine) Copolymers